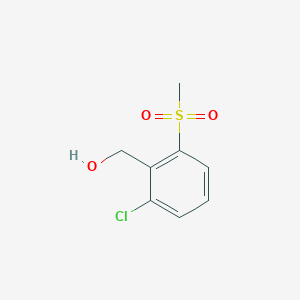
N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and activation of B-cells. TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide targets the protein kinase BTK, which is a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in the development and activation of B-cells, and its dysregulation has been implicated in the pathogenesis of various diseases. N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide binds to the active site of BTK and inhibits its activity, thereby blocking downstream signaling pathways and reducing B-cell activation and proliferation. N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has also been shown to induce apoptosis (programmed cell death) in B-cells, further reducing their numbers.
Biochemical and Physiological Effects:
N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has been shown to inhibit B-cell activation and proliferation, reduce autoantibody production, and induce apoptosis in B-cells. N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has several advantages for use in lab experiments. It has a well-characterized mechanism of action and has been extensively studied in preclinical models. N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide is also readily available and has a favorable pharmacokinetic profile. However, there are also some limitations to its use. N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide may have off-target effects, and its efficacy may vary depending on the disease model being studied. In addition, N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide may have limited efficacy in some disease models, and further research is needed to fully understand its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide. One area of focus is the development of combination therapies that target multiple pathways in B-cell malignancies and autoimmune disorders. Another area of focus is the development of biomarkers that can predict response to N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide and other BTK inhibitors. In addition, further research is needed to understand the long-term safety and efficacy of N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide in clinical trials. Finally, there is a need for the development of more potent and selective BTK inhibitors with fewer off-target effects.
Méthodes De Synthèse
The synthesis of N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide involves a multi-step process that includes the preparation of intermediates and their subsequent coupling reactions. The starting material for the synthesis is 3-chloropyridine-2-carboxylic acid, which is converted into the corresponding acid chloride via reaction with thionyl chloride. The acid chloride is then reacted with 5-tert-butyl-1H-1,2,4-triazole-3-amine to obtain the key intermediate, N-(5-tert-butyl-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. The final product, N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide, is obtained by reacting the intermediate with methylsulfonyl chloride.
Applications De Recherche Scientifique
N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has also demonstrated efficacy in the treatment of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus (SLE), by targeting B-cells and reducing autoantibody production. In addition, N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has shown potential in the treatment of inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), by inhibiting B-cell activation and reducing inflammation.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-13(2,3)11-16-12(18-17-11)15-10(19)8-5-6-9(14-7-8)22(4,20)21/h5-7H,1-4H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIBIQFYPCSYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NN1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2680940.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2680942.png)
![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide](/img/structure/B2680943.png)

![3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide](/img/structure/B2680947.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2680950.png)



![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2680958.png)


![5-cyano-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2680962.png)